molecular formula C15H18N2O2 B021702 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine CAS No. 96331-95-2

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Cat. No.: B021702
CAS No.: 96331-95-2
M. Wt: 258.32 g/mol
InChI Key: DNJQPJBLGFGESM-UHFFFAOYSA-N
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Description

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is an organic compound that belongs to the aromatic amine class. It has a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol. This compound is widely used in various scientific research applications due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine involves several steps. One common method includes the hydrogenation of 4-methyl-1-nitro-2-(2-(2-nitrophenoxy)ethoxy)benzene in the presence of a palladium on charcoal catalyst. The reaction is carried out in dioxane under a hydrogen pressure of 5.5 bar at room temperature . Another method involves the reduction of 1,2-bis(o-nitrophenoxy)ethane using a nickel-based catalyst and activated carbon in an alcohol solvent under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the preparation method typically involves the use of high-pressure reactors and hydrogenation techniques. The process includes the use of recyclable solvents and catalysts to minimize waste and reduce production costs. The reaction yield is generally higher than 90%, and the product purity exceeds 99% .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Nickel-based catalysts and hydrogen gas are commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is utilized in a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorescent dyes.

    Biology: Employed in the development of fluorescent probes for imaging and analysis of biological systems.

    Medicine: Investigated as a potential inhibitor of Src kinase activity, which is significant in cancer research.

    Industry: Used in the production of heat-stable epoxy resins for high-performance applications in aerospace, electronics, and coatings.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Diaminoethylenediphenyl Ether: Similar in structure but differs in the position of the amino groups.

    2,2’-Diaminoethylenedioxybisbenzene: Another related compound with similar applications in dye synthesis and biological research.

Uniqueness

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is unique due to its specific structural configuration, which allows it to be used as a building block for a variety of fluorescent dyes and probes. Its versatility in different scientific fields, including chemistry, biology, and medicine, highlights its significance.

Properties

IUPAC Name

2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJQPJBLGFGESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546712
Record name 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96331-95-2
Record name 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g 4-methyl-1-nitro-2-(2-(2-nitro-phenoxy)-ethoxy)-benzene and 10 g palladium on charcoal were suspended in 3.5 l dioxane and hydrogenated at room temperature under a hydrogen pressure of 5.5 bar. After flashing three times with nitrogen the catalyst was filtered off under a nitrogen atmosphere and the remaining solution was evaporated and the product was dried under vacuum. Yield: 80 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

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